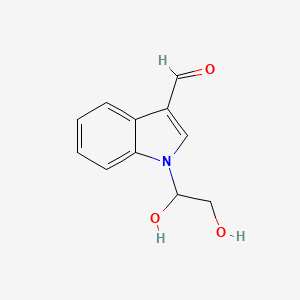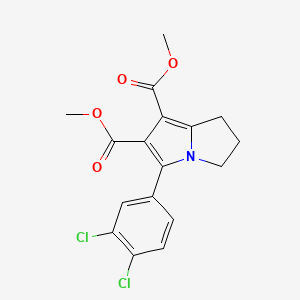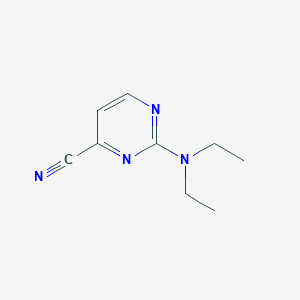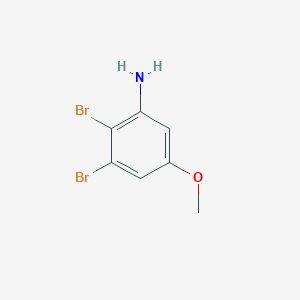
1-(1,2-dihydroxyethyl)-1H-indole-3-carbaldehyde
概要
説明
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s occurrence in nature or its synthesis .
Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanisms, the conditions under which the reactions occur, and the products formed .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting and boiling points, solubility, optical activity, and reactivity. These properties can be determined through various experimental techniques .科学的研究の応用
Antioxidant and Anti-Inflammatory Properties
1-(1,2-dihydroxyethyl)-1H-indole-3-carbaldehyde has been investigated for its antioxidant and anti-inflammatory effects. These properties are crucial in combating oxidative stress and inflammation-related diseases. Researchers have explored its potential as a natural antioxidant in food preservation and as an anti-inflammatory agent in pharmaceutical formulations .
Phytochemical Derivatization
In phytochemical studies, this compound serves as a valuable starting material for derivatization reactions. For instance, researchers have used it to synthesize novel derivatives with enhanced bioactivity. These derivatives can be further evaluated for their potential in drug development and disease management .
Metabolomics and Biomarker Discovery
The metabolomic profile of 1-(1,2-dihydroxyethyl)-1H-indole-3-carbaldehyde remains an area of interest. By characterizing its metabolites, scientists aim to identify unique markers associated with specific physiological conditions or diseases. Such biomarkers could aid in early diagnosis and personalized medicine .
Natural Product-Based Drug Discovery
Researchers explore natural products like 1-(1,2-dihydroxyethyl)-1H-indole-3-carbaldehyde as potential drug leads. Its structural features make it an attractive candidate for drug discovery programs. Investigating its interactions with biological targets and assessing its pharmacological effects are essential steps in this process .
Chemical Synthesis and Medicinal Chemistry
1-(1,2-dihydroxyethyl)-1H-indole-3-carbaldehyde can serve as a building block in chemical synthesis. Medicinal chemists use it to create novel compounds with improved pharmacokinetic properties. These derivatives may exhibit enhanced bioavailability, reduced toxicity, or targeted delivery .
Biomedical Applications
In biomedical research, this compound has been explored for its potential in wound healing, tissue regeneration, and antimicrobial activity. Its unique chemical structure suggests applications in wound dressings, tissue engineering scaffolds, and antimicrobial agents .
- Iglesias Pastrana, C., et al. (2022). Camel (Camelus spp.) Urine Bioactivity and Metabolome: A Systematic Review of Knowledge Gaps, Advances, and Directions for Future Research. Int. J. Mol. Sci., 23(23), 15024. Read more
- Identification of Unstable Ellagitannin Metabolites in Quercus dentata Leaves. Molecules, 28(3), 1246. Read more
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(1,2-dihydroxyethyl)indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-6-8-5-12(11(15)7-14)10-4-2-1-3-9(8)10/h1-6,11,14-15H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVHBFXEODNQHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C(CO)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,2-dihydroxyethyl)-1H-indole-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(Diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B3025210.png)

![5-[(Diethylamino)methyl]quinolin-8-ol](/img/structure/B3025213.png)
![[(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine](/img/structure/B3025215.png)
![1,4-Dioxaspiro[4.5]decane-2-methanamine](/img/structure/B3025216.png)
![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperazine](/img/structure/B3025219.png)



![2-[(1,1-Dioxidotetrahydro-3-thienyl)amino]ethanol hydrochloride](/img/structure/B3025227.png)


![2-[4-(Dimethylamino)phenyl]quinoxaline-5-carboxylic acid](/img/structure/B3025230.png)